molecular formula C15H9NO4S2 B11936352 CK2/Pim1-IN-1

CK2/Pim1-IN-1

Cat. No.: B11936352
M. Wt: 331.4 g/mol
InChI Key: OTBNRWGTJUMXPA-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CK2/Pim1-IN-1 is a dual inhibitor of protein kinases CK2 and Pim1. These kinases are involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been developed for research into proliferative disorders such as cancer, as well as other kinase-associated conditions including inflammation, pain, vascular disorders, pathogenic infections, and certain immunological disorders .

Preparation Methods

The synthesis of CK2/Pim1-IN-1 involves the design and synthesis of novel amino alcohol derivatives of the parental compound DMAT. The preparation method for in vivo studies involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .

Mechanism of Action

CK2/Pim1-IN-1 exerts its effects by inhibiting the kinase activity of CK2 and Pim1. These kinases are involved in the regulation of essential cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of CK2 and Pim1 kinase activity leads to the induction of apoptosis in cancer cells . The compound targets the active sites of CK2 and Pim1, thereby preventing their phosphorylation activity .

Properties

Molecular Formula

C15H9NO4S2

Molecular Weight

331.4 g/mol

IUPAC Name

2-[5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7+

InChI Key

OTBNRWGTJUMXPA-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O

Origin of Product

United States

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